![molecular formula C9H6F3NO B155555 6-Trifluoromethyloxindole CAS No. 1735-89-3](/img/structure/B155555.png)
6-Trifluoromethyloxindole
Overview
Description
6-Trifluoromethyloxindole is a chemical compound with the molecular formula C9H6F3NO. It is a derivative of oxindole, characterized by the presence of a trifluoromethyl group at the sixth position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Trifluoromethyloxindole can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl succinate with 2-fluoro-5-trifluoromethyl nitrobenzene. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyloxindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert this compound into other reduced forms of oxindole.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
6-Trifluoromethyloxindole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Trifluoromethyloxindole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting neuronal death and other biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Trifluoromethyl-2-oxindole
- 7-Trifluoromethyloxindole
- 5-Trifluoromethyl-2-oxindole
- 4,6-Bis(trifluoromethyl)-1H-indole-2,3-dione
Uniqueness
6-Trifluoromethyloxindole is unique due to the specific position of the trifluoromethyl group on the indole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Biological Activity
6-Trifluoromethyloxindole is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxindole backbone, which is a common structure in various bioactive compounds. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula for this compound is C_9H_6F_3N_O, and its structure can be represented as follows:
Growth Hormone Releasing Activity
Research has shown that this compound derivatives can stimulate growth hormone (GH) release. A notable study synthesized a series of oxindole derivatives, including this compound, and evaluated their efficacy using cultured rat pituitary cells. The compound demonstrated significant GH-releasing activity with an effective concentration (EC50) of 3.0 nM, indicating its potential as a therapeutic agent for growth disorders .
Inhibition of Neuronal Death
Another area of interest is the neuroprotective properties of this compound. Preliminary studies suggest that it may act as an inhibitor of neuronal death, which could have implications for treating neurodegenerative diseases. This activity is believed to be linked to its ability to modulate signaling pathways involved in cell survival and apoptosis.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been assessed in animal models. For instance, one study reported an oral bioavailability of approximately 28% at a dose of 10 mg/kg in rats, alongside favorable pharmacokinetic parameters that support further development for clinical applications .
Table: Summary of Biological Activities
Properties
IUPAC Name |
6-(trifluoromethyl)-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKWQOLOCLSBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345980 | |
Record name | 6-Trifluoromethyloxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-89-3 | |
Record name | 6-Trifluoromethyloxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1735-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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